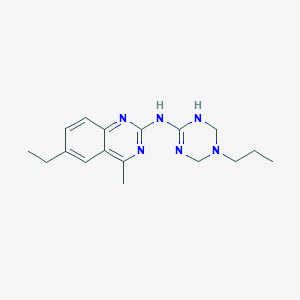![molecular formula C13H12N10 B11041324 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole](/img/structure/B11041324.png)
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE is a complex heterocyclic compound that features both pyrazole and tetrazole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and tetrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazole and tetrazole derivatives, such as:
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 1,3-Bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)-2H-1,2,3,4-TETRAAZOLE lies in its combination of pyrazole and tetrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12N10 |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
5-(4-methyl-3-pyrazol-1-ylphenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole |
InChI |
InChI=1S/C13H12N10/c1-9-3-4-10(7-11(9)22-6-2-5-14-22)13-17-21-23(18-13)8-12-15-19-20-16-12/h2-7H,8H2,1H3,(H,15,16,19,20) |
InChI Key |
HZGKKYDXOSQEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NNN=N3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{3-methyl-1-oxo-1-[(3,4,5-trimethoxyphenyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11041243.png)
![(2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11041245.png)
![5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041250.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
![N-(4-acetylphenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11041261.png)
![4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11041267.png)
![methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11041284.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11041287.png)
![2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B11041293.png)
![1-cycloheptyl-4-(3,4-dimethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11041300.png)

![5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11041316.png)
![Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11041328.png)
![3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B11041331.png)
